(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Overview
Description
“(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” is a complex organic compound that features a combination of pyrazole, isoquinoline, thiophene, and cyclopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-methyl-1H-pyrazole, through cyclization reactions.
Synthesis of the isoquinoline derivative: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Coupling reactions: The pyrazole and isoquinoline derivatives can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the thiophene and cyclopentyl groups: These can be introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of scalable reactions, efficient purification techniques, and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
“(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. The presence of multiple heterocyclic rings suggests it might interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Mechanism of Action
The mechanism by which “(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (4-(1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(furan-2-yl)cyclopentyl)methanone
Uniqueness
The uniqueness of “(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-25-14-18(13-24-25)20-16-26(15-17-7-2-3-8-19(17)20)22(27)23(10-4-5-11-23)21-9-6-12-28-21/h2-3,6-9,12-14,20H,4-5,10-11,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYHRGPMXGTTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4(CCCC4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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